molecular formula C12H19N3 B13273604 2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B13273604
M. Wt: 205.30 g/mol
InChI Key: UUPMBIKPSSWRNM-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a compound that features a unique structure combining a pyrrolidine ring with a tetrahydrobenzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the construction of the pyrrolidine ring followed by its incorporation into the tetrahydrobenzodiazole framework. One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of microwave-assisted organic synthesis (MAOS) to enhance efficiency . The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .

Mechanism of Action

The mechanism by which 2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . Molecular docking studies and chemical proteomics can help elucidate these interactions and identify the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzodiazole analogs, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Prolinol

Uniqueness

What sets 2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole apart is its unique combination of the pyrrolidine and tetrahydrobenzodiazole structures, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-methyl-1-pyrrolidin-3-yl-4,5,6,7-tetrahydrobenzimidazole

InChI

InChI=1S/C12H19N3/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10/h10,13H,2-8H2,1H3

InChI Key

UUPMBIKPSSWRNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3CCNC3)CCCC2

Origin of Product

United States

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